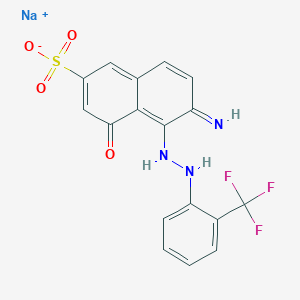

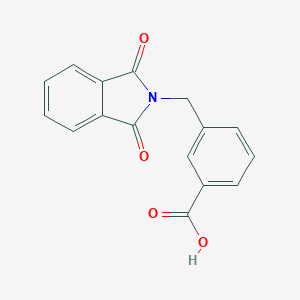

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is a compound related to various fields in chemistry and material science. It is particularly relevant in the synthesis and analysis of lanthanide-based coordination polymers and their photophysical properties (Sivakumar et al., 2011).

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves the replacement of hydroxyl hydrogens with various moieties to create new compounds with distinct properties. These compounds are then used in the synthesis of coordination compounds with lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺), displaying unique photophysical properties (Sivakumar et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds can be complex, often forming polymers with unique topologies. For example, certain coordination polymers exhibit one-dimensional frameworks with interesting two-dimensional molecular arrays. These structures are held together by hydrogen-bonding interactions (Yuanchun He et al., 2020).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, forming polymers with different metals. The coordinated benzoate ligands in these polymers can act as light-harvesting chromophores, which are crucial for their luminescent properties (Sivakumar et al., 2011).

Physical Properties Analysis

The physical properties, such as luminescence efficiency and excited state lifetimes, vary based on the metal ions and ligands used in the synthesis. For example, terbium complexes can exhibit bright green luminescence efficiencies in the solid state (Sivakumar et al., 2011).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their ability to form coordination polymers with distinct photophysical properties. The molecular structure of these polymers influences their optical properties, making them suitable for various applications in material science (Sivakumar et al., 2011).

Wissenschaftliche Forschungsanwendungen

Gut Health and Nutrition

Benzoic acid, structurally related to the compound , has been found to regulate gut functions. It acts as an antibacterial and antifungal preservative in foods and feeds, and studies suggest it may improve gut health by regulating functions such as digestion, absorption, and the gut barrier. The research has primarily used piglets and porcine intestinal epithelial cells as models, showing that appropriate levels of benzoic acid can improve gut functions by influencing enzyme activity, redox status, immunity, and microbiota. However, excessive benzoic acid can damage gut health through the redox status. This indicates a potential area of study for the related compound of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid, particularly in its interaction with gut physiology and health (Mao et al., 2019).

Chemistry and Synthesis

The chemistry and synthesis of compounds related to benzoic acid have been widely studied. For example, the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in various conditions has been explored, showing different mechanisms based on the presence of the γ-hydroxymethyl group and highlighting the complexity and potential of chemical reactions involving benzoic acid derivatives (Yokoyama, 2015).

Pharmacological Importance

Benzoic acid derivatives, like 6H-Benzo[c]chromen-6-ones, hold considerable pharmacological importance. They are core structures of secondary metabolites and are synthesized through various protocols involving the Suzuki coupling reactions, lactonization, and reactions with 1,3-bis(silylenol ethers), among others. Their wide pharmacological significance and the variety of synthetic procedures indicate a rich field of research for related compounds (Mazimba, 2016).

Eigenschaften

IUPAC Name |

3-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWJKVVWOLYFRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339254 |

Source

|

| Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678096 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |

CAS RN |

106352-01-6 |

Source

|

| Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)